Pomalidomide-5'-PEG1-C2-azide
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Overview
Description
Pomalidomide-5’-PEG1-C2-azide: is a functionalized cereblon ligand used in the development of pomalidomide-based proteolysis-targeting chimeras (PROTACs). This compound contains an azide group, which allows for conjugation through click chemistry, making it a valuable building block for targeted protein degradation research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-5’-PEG1-C2-azide involves the functionalization of pomalidomide with a polyethylene glycol (PEG) linker and an azide group. The typical synthetic route includes:
Functionalization of Pomalidomide: Pomalidomide is first modified to introduce a PEG linker.
Introduction of Azide Group: The PEGylated pomalidomide is then reacted with azide-containing reagents under suitable conditions to form the final product.
Industrial Production Methods: Industrial production of Pomalidomide-5’-PEG1-C2-azide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the PEGylated pomalidomide intermediate.
Azide Functionalization: Introduction of the azide group using industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Pomalidomide-5’-PEG1-C2-azide primarily undergoes click chemistry reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with alkyne-containing molecules in the presence of a copper catalyst.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with strained alkyne-containing molecules without the need for a catalyst.
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as the catalyst system.
SPAAC: Strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) are used.
Major Products: The major products formed from these reactions are triazole-linked conjugates, which are valuable in the synthesis of PROTACs and other bioconjugates .
Scientific Research Applications
Pomalidomide-5’-PEG1-C2-azide has a wide range of applications in scientific research, including:
Mechanism of Action
Pomalidomide-5’-PEG1-C2-azide exerts its effects through the following mechanisms:
Targeted Protein Degradation: The compound recruits cereblon, an E3 ubiquitin ligase, to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Click Chemistry: The azide group allows for the conjugation of the compound to other molecules, facilitating the formation of bioconjugates and PROTACs.
Comparison with Similar Compounds
Pomalidomide-PEG2-C2-azide: Contains a longer PEG linker, which may affect the efficiency of protein degradation.
Pomalidomide-PEG5-azide: Features an even longer PEG linker, providing more flexibility in the design of PROTACs.
Pomalidomide-PEG6-azide: Another variant with a longer PEG linker, used for similar applications.
Uniqueness: Pomalidomide-5’-PEG1-C2-azide is unique due to its specific PEG linker length and azide functionality, which provide an optimal balance between flexibility and reactivity for the synthesis of PROTACs and other bioconjugates .
Properties
Molecular Formula |
C17H18N6O5 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
5-[2-(2-azidoethoxy)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H18N6O5/c18-22-20-6-8-28-7-5-19-10-1-2-11-12(9-10)17(27)23(16(11)26)13-3-4-14(24)21-15(13)25/h1-2,9,13,19H,3-8H2,(H,21,24,25) |
InChI Key |
JNPXKYPBLQTOME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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